molecular formula C15H20F2N2O3S2 B2904559 N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1706006-33-8

N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No. B2904559
CAS RN: 1706006-33-8
M. Wt: 378.45
InChI Key: COLMFEJLFNKYAN-UHFFFAOYSA-N
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Description

The compound “N-(2,5-Difluorophenyl)thiourea” is a laboratory chemical . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(2,5-Difluorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3 (2H)-yl]acetamide”, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “N-(2,5-Difluorophenyl)thiourea”, have been reported. It is a solid crystalline substance that is white and odorless .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound that, due to its complex structure, is of interest in the field of organic chemistry, particularly in the synthesis of sulfonamide derivatives. Studies demonstrate the high reactivity of sulfonamide-based compounds in chemical syntheses, such as the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, showcasing their potential in the alkylation of various organic substrates (Aizina et al., 2012). Moreover, reactions involving N-sulfonylalkylamines with ynamines highlight the formation of novel S,N-heterocycles, underscoring the utility of sulfonamide compounds in generating structurally diverse heterocyclic compounds (Tornus et al., 1995).

Chemoselectivity and Reactivity Modulation

The synthesis and application of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from related sulfonamide compounds have been explored to develop N-acylation reagents that exhibit good chemoselectivity, indicating the significance of structural manipulation in enhancing the reactivity and selectivity of sulfonamide-based compounds in organic synthesis (Kondo et al., 2000).

Buffer Interactions and Solubility Studies

Investigations into buffer interactions and solubility dynamics, such as studies on Tris(hydroxymethyl)aminomethane and related buffers, provide insight into the physicochemical properties of sulfonamide compounds. These studies are crucial for understanding the solubility and transfer free energies of such compounds in mixed solvent systems, which is vital for their application in various scientific and industrial processes (Taha & Lee, 2010).

Mechanism of Action

While the mechanism of action for the specific compound you’re interested in is not available, a related compound, “4-(Aminosulfonyl)-N-[(2,5-Difluorophenyl)Methyl]-Benzamide”, is reported to target Kinesin-like protein KIF11 .

Safety and Hazards

“N-(2,5-Difluorophenyl)thiourea” is considered hazardous. It is toxic if swallowed and should be handled with care .

properties

IUPAC Name

N-[2-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S2/c1-18(24(2,21)22)10-15(20)19-6-5-14(23-8-7-19)12-9-11(16)3-4-13(12)17/h3-4,9,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLMFEJLFNKYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(SCC1)C2=C(C=CC(=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide

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